GAPC Enzyme Inhibition: Direct Head-to-Head Comparison with Alternative Dipeptides
Tyr-Asp directly inhibits the activity of the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPC), an effect not observed with other tested dipeptides. In a direct comparison, while a group of branched-chain amino acid-containing dipeptides (e.g., Leu-Ile, Val-Leu) inhibited the activity of phosphoenolpyruvate carboxykinase (PEPCK), Tyr-Asp did not inhibit PEPCK [1]. This demonstrates a distinct and specific mode of action for Tyr-Asp on GAPC, which is not shared by its close structural analogs. The half-maximal inhibitory concentration (IC₅₀) of Tyr-Asp for GAPC was determined to be approximately 2.5 mM [2].
| Evidence Dimension | Enzyme Inhibition Specificity |
|---|---|
| Target Compound Data | Inhibits GAPC (IC₅₀ ≈ 2.5 mM); No inhibition of PEPCK |
| Comparator Or Baseline | Branched-chain amino acid-containing dipeptides (e.g., Leu-Ile, Val-Leu): Inhibit PEPCK, no data on GAPC inhibition |
| Quantified Difference | Tyr-Asp is unique in its GAPC inhibition among the dipeptides tested; alternative dipeptides inhibit a different enzyme (PEPCK) |
| Conditions | In vitro enzyme activity assays using recombinant Arabidopsis GAPC and PEPCK proteins |
Why This Matters
This specific inhibition profile is the molecular basis for Tyr-Asp's unique ability to redirect metabolic flux toward NADPH production, a functional outcome not achievable with generic dipeptide alternatives.
- [1] Moreno, J. C., et al. (2021). Tyr-Asp inhibition of glyceraldehyde 3-phosphate dehydrogenase affects plant redox metabolism. The EMBO Journal, 40(15), e106800. View Source
- [2] Moreno, J. C., et al. (2021). Tyr-Asp inhibition of glyceraldehyde 3-phosphate dehydrogenase affects plant redox metabolism. The EMBO Journal, 40(15), e106800. View Source
